Lipophilicity Advantage: XLogP3 Comparison of 5-Phenylpentyl vs. 3-Phenylpropyl Thiocarbamate
The target compound (5-phenylpentyl derivative) exhibits a computed XLogP3 of 4.6, which is 0.9 log units higher than the 3.7 recorded for the 3-phenylpropyl analog (CAS 96009-54-0) under identical computational methodology (PubChem XLogP3 3.0) [1][2]. This difference corresponds to an approximately 8-fold increase in predicted octanol-water partition coefficient.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester (CAS 96009-54-0); XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = +0.9 (approximately 8-fold higher predicted partition coefficient) |
| Conditions | PubChem computed descriptor (XLogP3 3.0 algorithm); same computational pipeline for both compounds [1][2] |
Why This Matters
Higher lipophilicity directly predicts superior membrane permeability and non-polar solvent extraction efficiency, making the 5-phenylpentyl compound preferable for cell-based assays requiring intracellular target engagement or for liquid-liquid extraction protocols using non-polar solvents.
- [1] PubChem. (2026). Compound Summary for CID 178800: Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/96021-99-7 View Source
- [2] PubChem. (2026). Compound Summary for CID 180662: Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/96009-54-0 View Source
